molecular formula C14H16ClN3 B15306493 1-(3-chloro-4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

1-(3-chloro-4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

Cat. No.: B15306493
M. Wt: 261.75 g/mol
InChI Key: VODGUFVYUUFZLW-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring and a tetrahydroindazole moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves multi-step organic reactions One common synthetic route starts with the preparation of the chloro-substituted phenyl precursor, which is then subjected to cyclization reactions to form the indazole ring systemReaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and stringent quality control measures to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .

Major Products

Major products formed from these reactions include various substituted indazole derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indazole derivatives with different substituents on the phenyl ring or the indazole moiety. Examples include:

Uniqueness

What sets 1-(3-chloro-4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine apart is its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. The presence of the chloro group and the tetrahydroindazole ring system allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H16ClN3

Molecular Weight

261.75 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-4,5,6,7-tetrahydroindazol-4-amine

InChI

InChI=1S/C14H16ClN3/c1-9-5-6-10(7-12(9)15)18-14-4-2-3-13(16)11(14)8-17-18/h5-8,13H,2-4,16H2,1H3

InChI Key

VODGUFVYUUFZLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(CCC3)N)Cl

Origin of Product

United States

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